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Compound of Interest

Compound Name: Ytterbium boride

Cat. No.: B081702 Get Quote

This guide provides a detailed comparison of theoretical predictions and experimental findings

for the structural, electronic, and thermal properties of select ytterbium borides, with a focus

on YbB₆ and YbB₁₂. The content is intended for researchers and scientists in the fields of

condensed matter physics and materials science.

Structural Properties: Lattice Parameters
The accurate prediction of crystal structure is a fundamental test for any theoretical model.

Below is a comparison of experimentally measured and theoretically calculated lattice

parameters for YbB₆. Density Functional Theory (DFT) is a widely used computational method

for such predictions, though the choice of exchange-correlation functional can influence the

accuracy. It is generally observed that DFT calculations may slightly overestimate lattice

parameters compared to experimental values obtained at low temperatures.[1]

Compound
Theoretical
Model

Calculated
Lattice
Parameter (Å)

Experimental
Lattice
Parameter (Å)

Reference

YbB₆ DFT
Value not found

in search results
4.144 [1]

Note: While the use of the experimental lattice parameter in DFT calculations is mentioned[1], a

specific theoretically calculated value for comparison was not found in the provided search

results.
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Electronic Properties: Band Structure and Band Gap
of YbB₆
The electronic structure, particularly the band gap, determines the electrical conductivity of a

material. YbB₆ has been a subject of interest regarding its potential topological insulator

properties. Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental

technique for directly probing the electronic band structure.

Property
Theoretical
Model

Predicted
Value (eV)

Experiment
al
Technique

Measured
Value (eV)

Reference

Band Gap

DFT

(LDA+Gutzwil

ler)

0.031 ARPES ~0.1 [2][3]

p-d Band

Gap

DFT

(modified

Becke-

Johnson with

SOC and

U=7 eV)

Agreement

with

experiment

ARPES 0.3 [1]

The discrepancy between different theoretical models and experimental results highlights the

importance of including strong correlation effects (e.g., via a Hubbard U term) and spin-orbit

coupling in the calculations to accurately describe the electronic properties of ytterbium
borides.

Thermal Properties: Quantum Oscillations in YbB₁₂
YbB₁₂ is a Kondo insulator that exhibits the surprising phenomenon of quantum oscillations in

its insulating state, a behavior typically associated with metals. This has spurred the

development of various theoretical models to explain the origin of these oscillations.
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Property
Theoretical
Model

Predicted
Value

Experiment
al
Technique

Measured
Value

Reference

Quantum

Oscillation

Frequency

(F)

Reverse

Quantum

Limit Model

Provides a

framework for

understandin

g the field-

dependent

frequency

Magnetoresis

tance, Torque

Magnetometr

y, Heat

Capacity

740 ± 60 T,

670 T
[4][5]

Linear Heat

Capacity

Coefficient (γ)

- -
Heat

Capacity

~3.8 mJ

mol⁻¹K⁻²
[6]

The "reverse quantum limit" model proposes that in strongly correlated insulators, Landau

levels are filled in a reverse order compared to conventional metals, providing a theoretical

framework to understand the observed quantum oscillations.[4]

Experimental Protocols
Angle-Resolved Photoemission Spectroscopy (ARPES)
of YbB₆
ARPES experiments on YbB₆ are typically performed at dedicated synchrotron facilities.

Sample Preparation: High-quality single crystals are grown using the flux method. The samples

are cleaved in-situ under ultra-high vacuum conditions (better than 2x10⁻¹⁰ Torr) to expose a

clean (001) crystal plane.[7]

Instrumentation:

Light Source: Both vacuum-ultraviolet (VUV) and soft X-ray (SX) beamlines are used. VUV-

ARPES is more surface-sensitive, while SX-ARPES can probe the bulk electronic structure.

[7][8]

Energy and Angular Resolution: High energy resolution (5-15 meV) and angular resolution

(0.2°) are crucial for resolving fine features in the band structure.[7]
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Spin-Resolved ARPES (SARPES): To investigate the spin texture of the surface states,

SARPES is performed using detectors such as classical Mott detectors.[7]

Temperature: Measurements are typically conducted at low temperatures (e.g., 10-20 K) to

minimize thermal broadening.[7]

Heat Capacity Measurement of YbB₁₂
The heat capacity of YbB₁₂ is measured to probe its thermodynamic properties, especially in

high magnetic fields where quantum oscillations are observed.

Instrumentation:

Calorimeter: High-resolution differential nanocalorimeters are used for sensitive

measurements on small single crystals.[5]

Measurement Technique: An AC method is employed, where a small temperature oscillation

is induced by an AC-powered heater, and the resulting temperature difference between the

sample and a reference is measured.[5]

Environment: Measurements are performed in high magnetic field environments, such as

those provided by resistive magnets (e.g., up to 41 T), and at low temperatures.[5][9]

Magnetic Susceptibility Measurement of YbB₁₂
Magnetic susceptibility measurements provide insights into the magnetic state of YbB₁₂.

Instrumentation:

Magnetometer: A pendulum-type magnetometer is used for precise measurements of

magnetic susceptibility.[10]

Environment: To study the effect of pressure on the magnetic properties, measurements can

be carried out under hydrostatic pressure using helium gas, at various fixed temperatures.

[10]

Sample Preparation: For measurements in pulsed high magnetic fields, powdered samples

are mixed with epoxy resin to mitigate heating from eddy currents.[11]
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Caption: Workflow for the validation of theoretical models for ytterbium boride properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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